molecular formula C24H29NO3 B1199465 (S)-donepezil

(S)-donepezil

Cat. No.: B1199465
M. Wt: 379.5 g/mol
InChI Key: ADEBPBSSDYVVLD-FQEVSTJZSA-N
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Description

(S)-donepezil is a 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one that has S configuration. It is a conjugate base of a this compound(1+). It is an enantiomer of a (R)-donepezil.

Biological Activity

(S)-Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) and is primarily used in the treatment of Alzheimer's disease (AD). Its biological activity extends beyond AChE inhibition, encompassing various neuroprotective mechanisms and interactions with multiple neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms, structural modifications, and relevant case studies.

This compound's primary mechanism involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly beneficial in Alzheimer's disease, where cholinergic deficits are prominent.

Key Mechanisms:

  • AChE Inhibition: Donepezil exhibits moderate inhibition of AChE in the brain, with studies showing a 19% to 24% reduction in enzyme activity in patients with mild to moderate AD .
  • Neuroprotective Effects: Donepezil has been shown to protect against glutamate-induced excitotoxicity and promote neurotrophic mechanisms that support neuronal survival .
  • Modulation of Other Neurotransmitter Systems: Research suggests potential modulation of serotonergic and noradrenergic systems, contributing to its cognitive-enhancing effects .

Structural Modifications and Biological Activity

Recent studies have focused on synthesizing donepezil derivatives to enhance its biological activity. These modifications aim to improve selectivity for AChE over butyrylcholinesterase (BuChE) and increase overall potency.

CompoundIC50 (AChE)Selectivity for AChE over BuChENotes
Compound 20.058 µM81High selectivity for AChE
Compound 30.043 µM132Most active derivative synthesized
Compound 50.8 nMN/AExhibited neuroprotective properties
Compound 131.83 µMN/ADual inhibition of AChE and BACE-1

Case Studies and Research Findings

  • Clinical Efficacy in Alzheimer's Disease:
    • A study demonstrated that donepezil significantly improved cognitive function in AD patients compared to placebo, with effects observed as early as four weeks into treatment .
  • Comparative Studies on Derivatives:
    • Novel derivatives such as IP-13 and IP-15 showed superior AChE inhibitory activity compared to donepezil itself, indicating potential for developing more effective treatments .
  • Neuroprotective Properties:
    • Several derivatives exhibited antioxidant activities and protective effects against oxidative stress in neuronal cell lines, suggesting that modifications can enhance neuroprotection alongside cholinesterase inhibition .

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m0/s1

InChI Key

ADEBPBSSDYVVLD-FQEVSTJZSA-N

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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